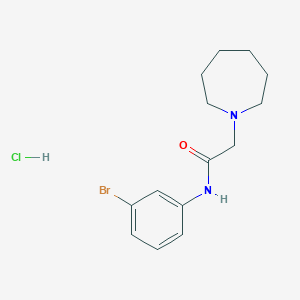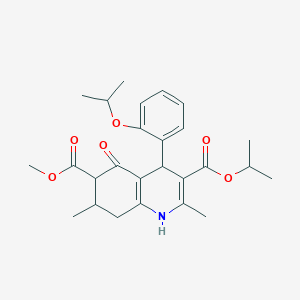![molecular formula C23H27NO3 B4134716 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide](/img/structure/B4134716.png)
2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide, also known as AFA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. AFA belongs to the class of adamantane derivatives and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide in lab experiments is its high potency and specificity. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide. One area of interest is the development of 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide and its potential therapeutic applications in various fields of research.
Conclusion
In conclusion, 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis of 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide involves the reaction of 1-adamantylamine with 4-(5-(hydroxymethyl)-2-furyl)phenylacetyl chloride in the presence of a base. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been shown to inhibit the activity of COX-2 and NF-κB, and has various biochemical and physiological effects. While there are limitations to using 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide in lab experiments, there are several future directions for research on 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide, including the development of 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide derivatives and investigation of its potential use in combination with other drugs.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[4-[5-(hydroxymethyl)furan-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-14-20-5-6-21(27-20)18-1-3-19(4-2-18)24-22(26)13-23-10-15-7-16(11-23)9-17(8-15)12-23/h1-6,15-17,25H,7-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVBLKVVKKSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C5=CC=C(O5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4134652.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4134660.png)
![N-cyclopropyl-4-methoxy-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4134663.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4134675.png)
![methyl 3-({[(5-{[(4-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134678.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B4134706.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)
![N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4134717.png)

![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134729.png)